5-Chloro-2,3-bis(4-methylphenyl)pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
88300-16-7 |
|---|---|
Molecular Formula |
C18H15ClN2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
5-chloro-2,3-bis(4-methylphenyl)pyrazine |
InChI |
InChI=1S/C18H15ClN2/c1-12-3-7-14(8-4-12)17-18(21-16(19)11-20-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
SSDWYVZYRYDZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2,3 Bis 4 Methylphenyl Pyrazine and Analogous Pyrazine Derivatives
Classical and Established Pyrazine (B50134) Ring Formation Strategies
The foundational methods for pyrazine synthesis were developed from the late 19th to the early 20th centuries. These reactions are characterized by the formation of the core pyrazine heterocycle through the condensation of acyclic precursors.
Condensation Reactions of 1,2-Diketones with 1,2-Diamines
The most direct and widely employed method for synthesizing 2,3-disubstituted pyrazines is the condensation of a 1,2-diketone with a 1,2-diamine. google.com This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. google.com The oxidation can often be achieved in situ using air or can be facilitated by adding an oxidizing agent like copper(II) oxide or manganese(IV) oxide. google.com
The versatility of this method allows for the synthesis of a wide array of pyrazine derivatives by varying the substituents on both the diketone and diamine starting materials. Symmetrically substituted pyrazines are typically formed with the best results. google.com
Table 1: Examples of Pyrazine Synthesis via Diketone and Diamine Condensation
| 1,2-Diketone | 1,2-Diamine | Oxidizing Agent | Pyrazine Product |
|---|---|---|---|
| Benzil | Ethylenediamine (B42938) | Air/MnO₂ | 2,3-Diphenylpyrazine |
| 2,3-Butanedione | Ethylenediamine | Air | 2,3-Dimethylpyrazine |
Staedel–Rugheimer Pyrazine Synthesis and its Variations
First reported in 1876, the Staedel–Rugheimer synthesis is one of the oldest methods for creating pyrazines. newdrugapprovals.orgpatsnap.com In its classic form, the reaction involves treating a 2-haloacetophenone with ammonia. This initially forms an α-amino ketone, two molecules of which then self-condense to form a dihydropyrazine. Subsequent oxidation yields the final pyrazine product. newdrugapprovals.orggoogle.com
Gutknecht Pyrazine Synthesis and its Variations
The Gutknecht pyrazine synthesis, dating back to 1879, is another classical method based on the self-condensation of α-amino ketones to form dihydropyrazine intermediates that are then oxidized. newdrugapprovals.org The primary distinction of the Gutknecht method lies in the synthesis of the α-amino ketone precursor. It is typically generated in situ from an α-haloketone or, more commonly, by the reduction of an isonitroso ketone (an α-oximino ketone). google.com The reduction of the isonitroso ketone yields the α-amino ketone, which then dimerizes and cyclizes. newdrugapprovals.org
Gastaldi Synthesis
The Gastaldi synthesis, reported in 1921, is another variation of pyrazine synthesis. newdrugapprovals.org This method has been utilized for the preparation of various pyrazine derivatives, including hydroxypyrazines. nih.govnih.gov
Reduction of Nitrosated Ketones
This method is closely related to the Gutknecht synthesis. It involves the nitrosation of a ketone at the α-carbon, followed by reduction of the resulting α-nitroso ketone. This process generates an α-amino ketone, which, as in the Gutknecht synthesis, undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.
Advanced Synthetic Approaches to Substituted Pyrazines
While classical methods are robust, modern organic synthesis has introduced more sophisticated and versatile strategies for constructing and modifying the pyrazine core. These advanced approaches often employ metal catalysis or novel reaction pathways to achieve higher efficiency, milder conditions, and access to complex substitution patterns that are difficult to obtain through traditional means.
Recent developments include palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids to yield unsymmetrically substituted pyrazines. Another modern approach involves the dehydrogenative coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, which forms symmetrical 2,5-disubstituted pyrazines while generating only hydrogen gas and water as byproducts. Furthermore, innovative cyclization strategies, such as those starting from N-allyl malonamides, provide access to pyrazines with ester and hydroxy functionalities. The use of N-oxides has also proven to be a powerful tool, enabling regioselective functionalization and the synthesis of complex pyrazine-containing natural products and pheromones.
Table 2: Comparison of Modern Pyrazine Synthesis Methods
| Method | Key Reagents/Catalyst | Type of Pyrazine | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cascade | Aminoacetonitriles, Arylboronic acids, Pd(II) catalyst | Unsymmetrical 2,6-disubstituted | High efficiency, Access to unsymmetrical products |
| Dehydrogenative Coupling | 2-Amino alcohols, Manganese pincer complex | Symmetrical 2,5-disubstituted | Atom-economical, Environmentally benign |
| Cyclization of N-allyl malonamides | N-allyl malonamides, Diazidation followed by cyclization | 2-ester, 3-hydroxy substituted | Access to specific functionalities |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the elaboration of halogenated pyrazines. These methods offer a versatile and efficient means to introduce a wide array of aryl, heteroaryl, and other functional groups, enabling the synthesis of complex pyrazine derivatives from readily available halo-pyrazine precursors. rsc.org Palladium and nickel are the most prominent metals used in these transformations. rsc.orgnih.gov
Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a fundamental method for synthesizing arylamines and their derivatives. nih.govacs.org This reaction is a versatile strategy for constructing nitrogen-based heterocycles by forming a bond between an amine and an aryl halide. acs.org The process is highly effective for the amination of aryl and heteroaryl halides, offering a powerful tool for functionalizing halogenated pyrazines. researchgate.net
The reaction typically involves a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base to facilitate the coupling of an amine with a halo-pyrazine. researchgate.netmit.edu The development of sophisticated ligands and user-friendly catalyst systems has broadened the scope of this reaction, allowing it to proceed under mild conditions with high functional group tolerance. nih.govresearchgate.net This methodology can be applied to introduce primary and secondary amines onto a pyrazine core, which is a key step in the synthesis of various biologically active compounds. acs.org
Table 1: Representative Palladium-Catalyzed C-N Coupling Conditions
| Catalyst System | Amine Type | Substrate | Key Features |
|---|---|---|---|
| Pd/BrettPhos | Primary Amides | Five-membered heterocyclic bromides | Provides efficient access to N-arylated heterocycles. mit.edu |
| Pd/RuPhos | Primary/Secondary Amines | Aryl/Heteroaryl Halides | Offers wide scope with low catalyst loadings and short reaction times. researchgate.net |
| L24-based catalyst | tert-Butylamine | Triphenyl core with halides | Enables multiple N-arylation reactions on a single core. acs.org |
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for forming C-C bonds, particularly for preparing π-conjugated heterocyclic systems. nih.gov This palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate is a cornerstone of modern organic synthesis. rsc.orgnih.gov Its advantages include the use of readily available and stable boronic acids, mild reaction conditions, and high tolerance for various functional groups. nih.govnih.gov
In the context of pyrazine synthesis, the Suzuki-Miyaura coupling is invaluable for introducing aryl and heteroaryl substituents onto a halogenated pyrazine ring. rsc.orgmdpi.com For the synthesis of a molecule like 2,3-bis(4-methylphenyl)pyrazine, a key intermediate could be prepared by reacting a dihalopyrazine, such as 2,3-dichloropyrazine (B116531), with (4-methylphenyl)boronic acid. The site-selectivity of the coupling can be controlled based on the relative reactivity of the different halogen atoms on the pyrazine ring. rsc.org
Table 2: Examples of Suzuki-Miyaura Coupling for Heteroaryl Synthesis
| Pyrazine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 37–72% mdpi.com |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Major isomer at C3 rsc.org |
The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, involving the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide. rsc.orgorganic-chemistry.org This method is noted for its versatility, as organostannanes are stable to air and moisture, and the reaction conditions are generally tolerant of a wide range of functional groups. rsc.orgwikipedia.org
This reaction has been successfully applied in pyrazine chemistry. rsc.org Stannylated pyrazines can be coupled with various partners, including aryl, acyl, and vinyl halides. rsc.org Conversely, halogenated pyrazines can react with different organostannane reagents. For instance, the synthesis of a hybrid pyrazine–terpyridine ligand was achieved through the double Stille coupling of 2,3-dichloropyrazine with a stannylated terpyridine, yielding the desired product in 73% yield. rsc.org A significant challenge with the Stille reaction is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgharvard.edu
Table 3: Key Features of the Stille Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Key Characteristics |
|---|---|---|---|
| Organostannane (R¹-SnR₃) | Halide/Pseudohalide (R²-X) | Palladium(0) complex | Versatile C-C bond formation; stable reagents. organic-chemistry.orgwikipedia.org |
| Stannylated Pyrazine | Acyl Chloride | Palladium catalyst | Can lead to homocoupling, preventable by altering reagent addition order. rsc.org |
The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org It is highly valued for its reliability and mild reaction conditions, which allow for its use in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org
While the prompt specifies halogenated pyrazinones, the principle extends to various halogenated heterocycles. The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which are more reactive than chlorides. wikipedia.org This differential reactivity allows for selective coupling reactions on polyhalogenated substrates. libretexts.org The reaction can be performed under standard conditions using catalysts like Pd(PPh₃)₂Cl₂ with CuI as a cocatalyst in an amine solvent such as triethylamine. nih.gov This methodology provides a direct route to alkynyl-substituted pyrazines and pyrazinones, which are versatile intermediates for further chemical transformations.
Table 4: General Conditions for Sonogashira Coupling
| Halide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Typical Conditions |
|---|---|---|---|---|
| Aryl/Vinyl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Room Temperature nih.gov |
| Aryl/Vinyl Bromide | Terminal Alkyne | Pd(0) complex / CuI | Amine Base | Often requires heating wikipedia.org |
Nickel-catalyzed reactions provide a powerful alternative to palladium for certain cross-coupling transformations, including the formation of aryl-phosphorus (C-P) bonds. nih.gov Phosphorus-substituted heterocycles are crucial compounds used as ligands for transition metal catalysts and are present in various biologically active molecules. researchgate.net Nickel catalysis is particularly effective for coupling aryl halides (including less reactive chlorides) or triflates with phosphorus nucleophiles like phosphines, H-phosphites, and H-phosphine oxides. nih.gov
An efficient method for the phosphonylation of aryl triflates with triethylphosphite has been developed using a nickel catalyst, with KBr as an additive to promote the reaction. nih.gov More recently, nickel-catalyzed C-P bond formation between arylboronic acids and P(O)H compounds has been reported, providing a general route to valuable triarylphosphine oxides and other aryl-phosphorus compounds in good to excellent yields. researchgate.net This approach could be applied to a suitably functionalized pyrazine to introduce phosphorus-containing moieties.
Table 5: Nickel-Catalyzed C-P Bond Formation Reactions
| Aryl Source | Phosphorus Source | Catalyst | Product Type | Yield Range |
|---|---|---|---|---|
| Aryl Halides/Triflates | PPh₃ | Ni(II) salts | Tetraarylphosphonium salts | 63–99% nih.gov |
| Arylboronic Acids | H-phosphites, H-phosphine oxides | NiBr₂ | Triarylphosphine oxides, etc. | 50–99% nih.govresearchgate.net |
Dehydrogenative Coupling Routes
Dehydrogenative coupling represents an atom-economical and environmentally benign strategy for constructing aromatic N-heterocycles like pyrazines. nih.govacs.org These methods avoid the use of pre-halogenated substrates and instead form the heterocyclic ring through C-H/N-H or C-H/O-H bond activation, typically releasing hydrogen gas and/or water as the only byproducts. nih.govexlibrisgroup.com
A notable example is the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazine derivatives. nih.govelsevierpure.com Acridine-based pincer complexes of earth-abundant manganese have been shown to effectively catalyze this transformation. nih.govacs.org The reaction proceeds via the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of another molecule, cyclization, and a final dehydrogenation step to yield the aromatic pyrazine ring. nih.gov This approach provides a direct and sustainable route to symmetrically substituted pyrazines from simple, readily available starting materials.
Table 6: Manganese-Catalyzed Dehydrogenative Synthesis of Pyrazines
| Substrate | Catalyst | Base | Byproducts | Product Type |
|---|---|---|---|---|
| 1,2-Amino Alcohols | Acridine-based Manganese Pincer Complex | Catalytic amount | H₂ and H₂O | 2,5-Disubstituted Symmetrical Pyrazines nih.govacs.orgelsevierpure.com |
Manganese Pincer Complex-Catalyzed Dehydrogenative Self-Coupling of α-Aminoalcohols
A notable development in pyrazine synthesis involves the use of earth-abundant base metals as catalysts. Specifically, an acridine-based manganese pincer complex has been shown to effectively catalyze the dehydrogenative self-coupling of α-aminoalcohols to form 2,5-substituted pyrazine derivatives. nih.govacs.org This method is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org
The proposed mechanism for this transformation begins with the manganese-catalyzed dehydrogenation of the α-aminoalcohol to an aldehyde intermediate. nih.gov This intermediate then undergoes self-coupling with another molecule of the amino alcohol, leading to a 2,5-dihydropyrazine derivative through the elimination of two water molecules. nih.gov The final step involves a rapid metal-catalyzed dehydrogenation of the 2,5-dihydropyrazine to yield the stable aromatic pyrazine. nih.govacs.org
The versatility of this method has been demonstrated with various α-aminoalcohols, as detailed in the table below.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 |
| 2 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 3 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 4 | 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |
| 5 | 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |
Table 1: Synthesis of 2,5-dialkyl-substituted symmetrical pyrazines via dehydrogenative self-coupling of α-aminoalcohols catalyzed by a manganese pincer complex. acs.org
Dehydrogenation of Piperazines
The vapor-phase dehydrogenation of piperazines presents another route to pyrazine synthesis. acs.orgacs.org This method typically employs a copper-chromium oxide catalyst. acs.org The process involves passing a vaporized solution of the piperazine (B1678402) over the heated catalyst bed. acs.org The dehydrogenation reaction is endothermic, and the temperature of the catalyst bed is a key parameter in monitoring the reaction's progress and the catalyst's activity. acs.org
The catalyst can be regenerated by air oxidation followed by hydrogen reduction. acs.org The pyrazine product is collected from the condensed effluent and purified, often by azeotropic distillation with water followed by salting out and redistillation. acs.org This method has been successfully applied to the synthesis of substituted pyrazines, such as 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine. acs.org
Green Chemistry Approaches to Pyrazine Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to pyrazines. These approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and simplify reaction procedures. nih.govrasayanjournal.co.in
One such approach involves a one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones, α-hydroxy ketones, or α-bromo ketones under neat (solvent-free) reaction conditions at room temperature. ingentaconnect.com This method is efficient and clean, offering moderate to excellent yields of the desired pyrazine derivatives with a simple work-up. ingentaconnect.com The absence of solvents and harsh catalysts makes this a significantly greener alternative to many traditional methods. rasayanjournal.co.iningentaconnect.com
Another green methodology utilizes a commercially available and low-cost lipase, Lipozyme® TL IM, to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This enzymatic approach simplifies the reaction steps and avoids the use of hazardous reagents typically employed in amide bond formation. nih.gov The reactions can be carried out in a continuous-flow microreactor or a shaker reactor, providing good scalability and desirable yields with a range of substrates including aliphatic amines, benzylamines, and morpholines. nih.gov
Multicomponent Reactions for Pyrazine Derivatives
Multicomponent reactions (MCRs) offer a powerful strategy for the efficient synthesis of complex molecules like pyrazine derivatives in a single step from three or more starting materials. researchgate.netnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov
While specific examples of MCRs leading directly to 5-Chloro-2,3-bis(4-methylphenyl)pyrazine are not detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of highly substituted heterocyclic systems. For instance, the Ugi multicomponent reaction has been utilized for the synthesis of indole-fused pyrazine derivatives. researchgate.net This highlights the potential for designing MCRs that could assemble the target molecule or its close analogs from simple, readily available precursors.
Synthesis from Iminodiacetonitrile (B147120) Derivatives
The synthesis of pyrazines from iminodiacetonitrile derivatives provides a pathway to specific substitution patterns. While the direct synthesis of this compound from this starting material is not explicitly described, this method is a known route to pyrazine cores.
Synthesis from N-Allyl Malonamides
A versatile, two-step sequence for the synthesis of densely substituted pyrazines starts from N-allyl malonamides. rsc.orgrsc.org This method involves an initial diazidation of the N-allyl malonamide (B141969), followed by a thermal or copper-mediated cyclization. rsc.orgrsc.orgresearchgate.net This approach yields pyrazine products with an ester and a hydroxy group at the 2- and 3-positions of the heterocyclic core. rsc.orgrsc.org Further modifications can then be carried out, such as alkylations, brominations, hydrogenations, and cross-coupling reactions, to introduce a variety of substituents at other positions. rsc.orgrsc.org
The general procedure for the cyclization step involves either heating the gem-diazido N-allyl malonamide in xylenes (B1142099) or treating it with copper(I) iodide in glacial acetic acid. rsc.org
Derivatization and Functional Group Interconversions on Pyrazine Scaffold
Once the this compound core is assembled, further derivatization can be achieved through various functional group interconversions. These modifications can be used to explore the structure-activity relationships of this class of compounds.
Alkylation and Side-Chain Bromination
The methyl groups of the 4-methylphenyl substituents are amenable to further functionalization. Side-chain bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions, typically with AIBN or light. This reaction introduces a bromine atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions. This method is a well-established procedure for the benzylic bromination of toluene (B28343) derivatives. researchgate.net The resulting benzylic bromide can then be used in alkylation reactions to introduce a variety of other functional groups.
Table 2: Conditions for Side-Chain Bromination of Toluene Derivatives
| Reagent | Initiator | Solvent | Temperature | Key Features |
| NBS | AIBN/Light | Carbon Tetrachloride | Reflux | Classic Wohl-Ziegler conditions |
| NBS | Light | Acetonitrile | Room Temp. | Greener alternative to CCl₄ researchgate.net |
| Br₂ | Light | Cyclohexane | Room Temp. | Alternative brominating agent epo.org |
Alkylation of the pyrazine ring itself, particularly at the nitrogen atoms, is also a possibility, leading to the formation of pyrazinium salts.
Oxidation to Pyrazinecarboxylic Acids
The methyl groups on the aryl substituents can also be oxidized to carboxylic acids. This transformation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of alkyl side chains on aromatic rings is a standard transformation in organic synthesis. The resulting carboxylic acid can then serve as a versatile functional group for further derivatization, such as esterification or amidation. Studies have shown that alkylpyrazines are metabolized in the human body to their corresponding pyrazine carboxylic acids. nih.gov The oxidation of substituted quinoxalines to pyrazine dicarboxylic acids is also a well-documented process. orgsyn.orgresearchgate.net
The choice of oxidizing agent and reaction conditions is crucial to avoid degradation of the pyrazine ring. Milder oxidation methods may also be employed to achieve this transformation.
Reactivity and Reaction Mechanisms of Halogenated and Substituted Pyrazines
Aromatic Substitution Reactions on Pyrazine (B50134) Ring
Aromatic substitution reactions on the pyrazine ring are heavily influenced by its electron-deficient nature, which makes it resistant to electrophilic attack but susceptible to nucleophilic substitution.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr), making such reactions significantly more difficult compared to benzene (B151609) or even pyridine (B92270). rsc.org Direct nitration, halogenation, or Friedel-Crafts reactions on the pyrazine ring of 5-Chloro-2,3-bis(4-methylphenyl)pyrazine are generally not feasible as they require harsh conditions that are likely to degrade the molecule. rsc.org
To facilitate electrophilic substitution, the pyrazine ring must be activated. The most common strategy for this is the formation of a pyrazine N-oxide. rsc.org The N-oxide group is a strong activating group that increases the electron density of the ring through resonance, thereby making it more susceptible to attack by electrophiles. google.com In the case of this compound, oxidation would likely form an N-oxide at either the N1 or N4 position. The resulting N-oxide would be activated towards electrophiles. The directing effect of the N-oxide group, coupled with the electronic influence of the existing chloro and p-tolyl substituents, would determine the position of the incoming electrophile.
Halogenated pyrazines are highly activated towards nucleophilic aromatic substitution (SNAr). rsc.org The electron-withdrawing nature of the two ring nitrogens significantly stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, thus lowering the activation energy for the substitution. nih.gov Consequently, the chlorine atom in this compound is expected to be readily displaced by a wide range of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. Aromaticity is temporarily lost in this step. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrazine ring is restored. For substitutions on pyrazine, some computational studies suggest that the mechanism may be concerted rather than stepwise.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyrazines (Note: This table is illustrative and shows typical reactions for chloropyrazines. Specific experimental data for this compound is not available.)
| Nucleophile | Reagent Example | Expected Product with this compound | Reference for Analogy |
| Amine | Piperidine | 5-(Piperidin-1-yl)-2,3-bis(4-methylphenyl)pyrazine | nih.gov |
| Alkoxide | Sodium Methoxide | 5-Methoxy-2,3-bis(4-methylphenyl)pyrazine | nih.gov |
| Thiolate | Sodium Benzyl Sulphide | 5-(Benzylthio)-2,3-bis(4-methylphenyl)pyrazine | nih.gov |
| Hydroxide | Sodium Hydroxide | 2,3-Bis(4-methylphenyl)pyrazin-5(1H)-one | nih.gov |
Oxidation Reactions
Chlorinated pyrazines can be directly and selectively oxidized to their corresponding N-oxides. orgsyn.org Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid or trifluoroperacetic acid, and other reagents like dimethyldioxirane. For instance, dichloropyrazine has been successfully oxidized to its di-N-oxide using trifluoroperacetic acid. pearson.com Similarly, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide using peracetic acid generated in situ from hydrogen peroxide and acetic acid. nih.gov Therefore, this compound is expected to undergo oxidation to form one or both of its possible mono-N-oxides.
When a pyrazine ring has non-equivalent nitrogen atoms, the site of N-oxidation is determined by the electronic effects of the substituents. Electron-donating groups increase the nucleophilicity of the adjacent nitrogen atom, directing oxidation to that position. Conversely, electron-withdrawing groups decrease the electron density, directing the oxidation to the more distant nitrogen atom.
In this compound, the p-tolyl groups at C2 and C3 are weakly electron-donating through hyperconjugation and induction. The chloro group at C5 is electron-withdrawing via induction but weakly donating through resonance. The inductive withdrawal is generally the dominant effect for halogens in heteroaromatic systems.
Therefore, the N4 nitrogen is flanked by an electron-donating p-tolyl group (at C3) and the carbon bearing the electron-withdrawing chloro group (at C5). The N1 nitrogen is adjacent to an electron-donating p-tolyl group (at C2) and a hydrogen-bearing carbon (at C6). The electron-donating p-tolyl groups would increase the electron density at both N1 and N4. However, the strong inductive withdrawal from the chlorine at C5 would significantly decrease the nucleophilicity of the adjacent N4 atom. Consequently, oxidation is most likely to occur preferentially at the N1 position, which is less electronically deactivated.
Pyrazine N-oxides can be converted into chloropyrazines, a reaction that involves both deoxygenation and chlorination. stackexchange.com This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). acsgcipr.orgscripps.edu The reaction is a standard method for introducing a chlorine atom onto a heteroaromatic ring that has been activated by N-oxide formation.
The mechanism generally involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom of POCl₃. This is followed by the attack of a chloride ion at an alpha-carbon (C2 or C6) of the pyrazine ring, with the departure of a dichlorophosphate (B8581778) leaving group. A final elimination step restores the aromaticity of the ring, yielding the chlorinated pyrazine. acsgcipr.org This method is particularly useful for synthesizing chloropyrazines that are not accessible through direct chlorination of the parent pyrazine.
Enzymatic Oxidation of Alkylpyrazines
While direct enzymatic oxidation studies on this compound are not extensively documented, the metabolic pathways for pyrazines and related N-heterocyclic compounds are generally understood to be mediated by hepatic microsomal enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov Studies have shown that pyrazine and its derivatives can induce specific CYP isoenzymes, such as CYP2E1, CYP2B1, and CYP3A, indicating that these enzymes are involved in their metabolism. nih.gov
The oxidation of an alkyl-substituted pyrazine like this compound can be anticipated to occur at several positions:
Oxidation of the Pyrazine Ring Nitrogens: The nitrogen atoms of the pyrazine ring can undergo N-oxidation to form the corresponding N-oxides. This is a common metabolic pathway for nitrogen-containing heterocyclic compounds.
Oxidation of Alkyl Substituents: The methyl groups on the para-position of the phenyl rings are susceptible to enzymatic hydroxylation. This C-H activation is a classic reaction catalyzed by CYP enzymes, which would convert a methyl group into a hydroxymethyl group (-CH₂OH). nih.gov
Oxidation of the Aromatic Rings: The phenyl rings themselves can be hydroxylated by CYP enzymes, leading to the formation of phenolic derivatives.
Reduction Chemistry of Pyrazines
The reduction of the pyrazine ring is a well-studied area, leading to either partially saturated dihydropyrazines or fully saturated piperazines, depending on the reaction conditions and reagents.
Electrochemical Reduction to Dihydropyrazines
The electrochemical reduction of pyrazines in aqueous or hydro-organic media is a multi-step process that is highly dependent on the reaction environment. researchgate.net The initial step is typically a two-electron transfer to the pyrazine ring, which, along with protonation, yields a 1,4-dihydropyrazine (B12976148) derivative. nih.govnih.gov These 1,4-dihydro products are often highly reactive and easily oxidized back to the aromatic pyrazine, making them difficult to isolate. nih.govnih.gov
For substituted pyrazines, the presence of electron-donating or electron-withdrawing groups can influence the reduction potential. researchgate.net Electron-withdrawing groups tend to make the reduction occur at more positive potentials, while electron-donating groups have the opposite effect. researchgate.net
The initially formed 1,4-dihydropyrazine is generally unstable and undergoes isomerization in solution to more stable dihydropyrazine (B8608421) isomers. nih.govnih.gov The most common products of this isomerization are the 1,2-dihydropyrazine or 1,6-dihydropyrazine tautomers. nih.gov This transformation from the kinetically favored 1,4-dihydro product to the thermodynamically more stable conjugated isomers is a key feature of pyrazine reduction chemistry. nih.govnih.gov
Table 1: Isomerization of Dihydropyrazine Products
| Initial Product | Isomerization Products | Stability |
| 1,4-Dihydropyrazine | 1,2-Dihydropyrazine, 1,6-Dihydropyrazine | Less stable, highly oxidizable |
| 1,2-Dihydropyrazine | - | More stable |
| 1,6-Dihydropyrazine | - | More stable |
Influence of pH: In strongly acidic media (e.g., pH < 2), the reduction process can appear as two distinct one-electron transfer steps. researchgate.net At higher pH values, these steps often merge into a single two-electron wave. nih.govresearchgate.net The rate of isomerization of the 1,4-dihydropyrazine intermediate is also pH-dependent. nih.govnih.gov
Influence of Cosolvent: The choice and concentration of an organic cosolvent in a hydro-organic medium can also affect the rate of the isomerization reaction. nih.govnih.gov
Table 2: Effect of pH on Pyrazine Reduction
| pH Range | Dominant Species in Solution | Reduction Process | Product |
| < 0.6 | Protonated Pyrazine | Two-electron, two-proton reaction | Protonated Dihydropyrazine |
| 1.8 < pH < 9 | Non-protonated Pyrazine | Fast protonation followed by a two-electron, one-proton reaction | Non-protonated Dihydropyrazine |
| > 9 | Non-protonated Pyrazine | Slow protonation, kinetic-controlled process | Non-protonated Dihydropyrazine |
Data derived from studies on 2-hydroxy-3-phenyl-6-methylpyrazine. nih.gov
Following isomerization, a thermodynamic equilibrium can be established between the different stable dihydropyrazine isomers. nih.govnih.gov For example, studies on 2,5-diphenylpyrazine (B189496) have shown that the 3,6-dihydro-2,5-diphenylpyrazine and 1,6-dihydro-2,5-diphenylpyrazine isomers exist in a thermodynamic equilibrium in solution. nih.govnih.gov This equilibrium highlights the dynamic nature of the dihydro-derivatives in the reaction medium.
Hydrogenation to Piperazines
The complete reduction of the pyrazine ring to form a piperazine (B1678402) ring is typically achieved through catalytic hydrogenation. This process requires a metal catalyst and a source of hydrogen (e.g., H₂ gas). This method is one of the most direct routes to synthesize chiral and non-chiral piperazines, which are important structural motifs in many pharmaceutical compounds. nih.gov
A variety of catalytic systems have been developed for this transformation, employing transition metals such as Iridium, Palladium, and Rhodium. asm.orgmdpi.comnih.gov To facilitate the reduction of the highly aromatic pyrazine ring, an activation step is often necessary. One effective method involves the alkylation of a pyrazine nitrogen to form a pyrazinium salt. This breaks the aromaticity and makes the ring more susceptible to hydrogenation. nih.govasm.org Using this strategy with chiral catalysts allows for the asymmetric hydrogenation of substituted pyrazines, yielding chiral piperazines with high enantioselectivity. nih.govasm.orgnih.gov Electrocatalytic hydrogenation using a Rhodium-on-carbon catalyst has also been reported as an effective method for converting pyrazine to piperazine under mild conditions. nih.gov
Table 3: Catalytic Systems for Pyrazine Hydrogenation
| Catalyst System | Activator / Conditions | Product | Key Features |
| Iridium (Ir) with chiral diphosphine ligands | Alkyl halides (to form pyrazinium salt) | Chiral Piperazines | High enantioselectivity (up to 96% ee) nih.govasm.org |
| Palladium (Pd) | H₂ gas | Piperazin-2-ones (from pyrazin-2-ols) | Excellent diastereoselectivities and enantioselectivities mdpi.com |
| Rhodium on Carbon (Rh/C) | Electrocatalytic, aqueous H₂SO₄ | Piperazine | First reported electrochemical hydrogenation of pyrazine to piperazine nih.gov |
Stability and Degradation Pathways of this compound
The stability and degradation of this compound are governed by the inherent chemical properties of the substituted pyrazine ring. The pyrazine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic, combined with the influence of its substituents—a chloro group and two p-tolyl (4-methylphenyl) groups—dictates its behavior under various conditions, including exposure to acids, bases, and high temperatures.
The pyrazine ring generally exhibits considerable stability in both acidic and basic media. The electron-withdrawing nature of the two nitrogen atoms makes the pyrazine ring less susceptible to electrophilic attack. In acidic solutions, the nitrogen atoms can be protonated, further deactivating the ring towards electrophiles.
However, the substituents on the this compound modify this general behavior. The chlorine atom at the 5-position is a deactivating group but also a potential leaving group for nucleophilic substitution reactions. Halopyrazines are known to be more reactive towards nucleophiles than their corresponding pyridine analogues. thieme-connect.de The presence of electron-donating p-tolyl groups at the 2 and 3-positions can partially offset the electron deficiency of the ring, though their effect is modulated by their position relative to the nitrogen atoms and the chloro substituent.
Under strong basic conditions, while the pyrazine ring itself is stable, nucleophilic aromatic substitution (SNAr) can occur, where the chloride is displaced by a nucleophile. The stability in the presence of bases is therefore dependent on the nature and concentration of the nucleophile present.
In strongly acidic conditions, while generally stable, some aryl-substituted pyrazine derivatives have been shown to undergo ring cleavage, particularly with potent acids like hydriodic acid. This suggests that under harsh acidic conditions, the stability of this compound could be compromised, potentially leading to degradation of the heterocyclic core.
While the pyrazine ring is aromatic and thus relatively stable, it is not immune to reactions that lead to its cleavage. These reactions typically require forcing conditions or specific reagents.
One documented pathway for pyrazine ring cleavage involves a ring-opening-ring-closure mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). thieme-connect.de This mechanism can occur during nucleophilic substitution reactions on halopyrazines. In the case of this compound, a strong nucleophile could initially attack a carbon atom of the pyrazine ring, leading to the formation of an intermediate that undergoes ring opening. The resulting open-chain intermediate can then re-cyclize to form a different heterocyclic system, such as an imidazole, or undergo other transformations. thieme-connect.de
As mentioned previously, treatment with strong acids like hydriodic acid can also induce cleavage of the pyrazine nucleus in certain aryl-substituted derivatives. The precise mechanism for this acid-catalyzed degradation is not extensively detailed but likely involves initial protonation followed by cleavage of the carbon-nitrogen bonds within the ring.
Biodegradation pathways for pyrazines have been studied, but the specific mechanisms of enzymatic ring cleavage are still largely unknown. researchgate.net These biological processes, however, indicate that under specific catalytic conditions, the pyrazine ring can be opened and degraded.
The thermal stability of this compound is expected to be high, consistent with its aromatic character. However, at sufficiently high temperatures, pyrolysis will lead to its decomposition. The degradation process is complex and likely proceeds through radical mechanisms, involving the fragmentation of both the pyrazine ring and its substituents.
Studies on the pyrolysis of the parent pyrazine molecule show that it decomposes at very high temperatures (e.g., 1270 K) to yield smaller, stable molecules. nih.gov This provides a model for understanding the potential thermal degradation of substituted pyrazines.
| Precursor | Pyrolysis Temperature (K) | Major Products | Reference |
| Pyrazine | 1270 | Acetylene, Hydrogen Cyanide, Pyrimidine, Pyridine | nih.gov |
This table is interactive. Click on the headers to sort.
For this compound, the bonds with the lowest dissociation energies are likely to cleave first. These include the C-Cl bond and the C-C bonds connecting the p-tolyl groups to the pyrazine ring.
The pyrolysis of this compound is anticipated to proceed via a free-radical chain reaction mechanism, which can be described in three main stages:
Initiation: At high temperatures, the weakest bond in the molecule will undergo homolytic cleavage to generate the initial radical species. The C-Cl bond is a likely candidate for this initial fission, producing a pyrazinyl radical and a chlorine radical. Homolysis of the C-C bonds between the pyrazine ring and the aryl substituents is another possible initiation pathway.
Propagation: The radicals formed during initiation can then participate in a series of reactions that propagate the chain. These may include hydrogen abstraction from the methyl groups of the p-tolyl substituents, leading to the formation of benzyl-type radicals. These benzylic radicals are relatively stable and can undergo further reactions. The pyrazinyl and aryl radicals can also undergo β-scission, leading to fragmentation of the molecule and the formation of smaller, unsaturated species.
Termination: The chain reaction concludes when radicals combine to form stable, non-radical products. This can occur through the recombination of two radicals or through disproportionation reactions.
C-H fission, particularly from the methyl groups of the p-tolyl substituents, is a probable event during the thermal decomposition. This would generate a stable benzylic radical. The primary radical formed from the cleavage of a C-Cl or C-C bond on the pyrazine ring is an azyl radical (a radical on a nitrogen-containing aromatic ring).
The stability of this pyrazinyl radical is a crucial factor in the degradation pathway. The substituents on the ring influence this stability. The electron-withdrawing chlorine atom can have a destabilizing effect on a nearby radical center, whereas the aryl groups can offer resonance stabilization by delocalizing the unpaired electron over their own π-systems. Recent studies have shown that pyrazine radicals can be stabilized through coordination with metal ions or by interactions within specific electrolyte systems, highlighting the role of the chemical environment in radical stability. acs.orgrsc.orgnih.govrsc.orgdocumentsdelivered.com While these conditions are not identical to pyrolysis, they underscore the potential for the p-tolyl groups in this compound to contribute to the delocalization and stabilization of any radical formed on the pyrazine ring.
Stereochemical Aspects of 5 Chloro 2,3 Bis 4 Methylphenyl Pyrazine and Pyrazine Systems
Optical Isomerism and Chiral Pyrazine (B50134) Derivatives
Optical isomerism occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. libretexts.orgchemguide.co.uk Such mirror-image pairs are known as enantiomers. A primary source of chirality is the presence of an asymmetric carbon atom (a chiral center) bonded to four different groups. chemguide.co.uk However, chirality can also arise from other structural features, such as axial or planar chirality, where the molecule as a whole lacks a plane of symmetry. uop.edu.pk
For 5-Chloro-2,3-bis(4-methylphenyl)pyrazine, while there is no classic asymmetric carbon atom, the molecule has the potential to exhibit a form of axial chirality known as atropisomerism. This phenomenon occurs in systems, typically biaryls, where rotation around a single bond is severely restricted due to steric hindrance. In this specific compound, the two bulky 4-methylphenyl groups at the adjacent C2 and C3 positions, combined with the chloro-substituent, can create enough steric congestion to prevent free rotation around the C(pyrazine)-C(phenyl) bonds. If this rotational barrier is high enough, the molecule can exist as a pair of stable, non-interconverting enantiomers.
The development of chiral ligands is a cornerstone of asymmetric catalysis, and pyrazine derivatives have emerged as a valuable platform for ligand design. researchgate.netacs.org These ligands are synthesized to create a specific chiral environment around a metal center, enabling the catalysis of reactions that produce one enantiomer of a product in excess.
Chiral pyrazine ligands often derive their chirality from sources such as:
Axial Chirality : Similar to the potential atropisomerism in this compound, ligands can be designed with bulky groups that restrict rotation, creating a stable chiral axis. researchgate.net
Fused Chiral Scaffolds : Readily available chiral molecules, such as camphor (B46023) or pinane, can be fused to a pyrazine ring to create a rigid, chiral ligand framework. researchgate.net
Substituent-Based Chirality : A substituent on the pyrazine ring or its side chains may contain a stereogenic center.
These ligands, particularly P,N (phosphine and nitrogen) ligands, have proven effective in various metal-catalyzed reactions, including palladium-catalyzed allylic substitutions. researchgate.netresearchgate.net The electronic and steric properties of these pyrazine-containing ligands can be finely tuned to control the efficiency and enantioselectivity of the catalytic process.
Table 1: Examples of Chiral Pyrazine-Containing Ligands and Their Applications
| Ligand Type | Source of Chirality | Application Example | Reference |
| Axially Chiral P,N Ligands | Hindered rotation (atropisomerism) | Palladium-catalyzed allylic alkylation | researchgate.net |
| Camphor-Derived Pyrazine | Fused bornane skeleton | Coordination chemistry with transition metals | researchgate.net |
| Pyrazinap | Biaryl linkage | Asymmetric catalysis | researchgate.net |
When a chiral compound is synthesized from achiral precursors without a chiral influence, it typically forms as a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org Separating these enantiomers is a process known as resolution. Since enantiomers have identical physical properties like boiling point and solubility, this separation is a significant challenge. libretexts.org
A classic and widely used method for resolving racemic mixtures of basic or acidic compounds is through the formation of diastereomeric salts. libretexts.orgacs.org The process involves reacting the racemic mixture (e.g., a basic pyrazine) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid). libretexts.orggoogle.com
The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by methods such as fractional crystallization. rsc.org Once a diastereomeric salt is isolated, the pure enantiomer of the original compound can be recovered by breaking the salt, typically through treatment with an acid or base. This technique is a cornerstone in the industrial production of enantiomerically pure pharmaceuticals. acs.org
A more specialized technique for the resolution of chiral ligands involves the formation of diastereomeric metal complexes. For novel, axially chiral pyrazine-containing P,N ligands, resolution has been successfully achieved through the formation of diastereomeric palladacycles. researchgate.net
In this approach, the racemic pyrazine ligand is reacted with a chiral palladium precursor. This results in the formation of two diastereomeric palladium complexes (palladacycles). These complexes can then be separated using standard laboratory techniques like column chromatography. After separation, the chiral ligand can be liberated from the palladium complex. An X-ray crystal structure of one such isolated diastereomer confirmed the absolute configuration of the axially chiral pyrazine ligand as (S). researchgate.net
Instead of separating a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. rsc.org This approach is often more efficient and is a major focus of modern organic chemistry. Several strategies have been developed for the asymmetric synthesis of chiral heterocycles, including pyrazine derivatives.
Key approaches include:
Chiral Pool Synthesis : This method utilizes readily available, enantiomerically pure natural products (the "chiral pool"), such as amino acids or terpenes, as starting materials. researchgate.net The inherent chirality of the starting material is incorporated into the final pyrazine product.
Use of Chiral Auxiliaries : A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
Asymmetric Catalysis : This is one of the most powerful methods, where a small amount of a chiral catalyst (such as a metal complex with a chiral ligand) is used to produce a large amount of an enantiomerically enriched product. acs.org A notable example is the asymmetric hydrogenation of pyrazines activated by alkyl halides, which can produce a wide range of chiral piperazines (the fully reduced form of pyrazines) with high enantioselectivity. acs.org
These methods provide pathways to access optically pure pyrazine derivatives for applications in drug discovery and materials science. epa.govmdpi.com
Asymmetric Synthesis Approaches for Pyrazine Derivatives
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules from prochiral precursors. In the context of pyrazine systems, this method is employed to convert substituted pyrazines into chiral piperazines with high enantioselectivity. This transformation is crucial as the piperazine (B1678402) motif is a common scaffold in many biologically active compounds.
The process generally involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across the double bonds of the pyrazine ring. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the reaction. For instance, iridium-catalyzed asymmetric hydrogenation of pyrazinium salts has been shown to produce chiral piperazines with high enantiomeric excess (ee). rsc.orgnih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dtic.milrsc.org
While there is no specific data on the catalytic asymmetric hydrogenation of this compound, it can be hypothesized that the reduction of its pyrazine ring would lead to the formation of multiple stereoisomers of the corresponding piperazine. The presence of the two bulky 4-methylphenyl groups at the 2 and 3 positions would likely influence the stereochemical course of the hydrogenation, potentially leading to preferential formation of certain diastereomers.
Table 1: Examples of Catalytic Asymmetric Hydrogenation in Pyrazine Systems
| Pyrazine Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3-Substituted Pyrazinium Salts | Ir-JosiPhos type | Chiral Piperazines | Up to 96% | nih.gov |
| Pyrazin-2-ols | Palladium-based | Chiral Piperazin-2-ones | Up to 90% | rsc.org |
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture of starting materials. This process combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. semanticscholar.org
In the context of pyrazine chemistry, DKR can be involved in processes such as the asymmetric hydrogenation of certain pyrazine derivatives. For example, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, a dynamic kinetic resolution process is believed to be involved in the formation of chiral piperazin-2-ones. rsc.org This suggests that an intermediate in the reaction pathway undergoes rapid racemization, allowing for the preferential conversion of the racemic starting material into a single enantiomer of the product.
The application of DKR to a molecule like this compound would likely involve a reaction that creates a new stereocenter while allowing for the racemization of a chiral intermediate. The specific conditions and catalytic system required for such a transformation would need to be developed through dedicated research. The principles of DKR have been successfully applied to a wide range of substrates, indicating its potential applicability to complex pyrazine derivatives. semanticscholar.org
Conformational Analysis of Substituted Pyrazines
Minimum Energy Conformations
For 2,3-disubstituted pyrazines with bulky aryl groups, such as this compound, the minimum energy conformation is largely dictated by the steric hindrance between the adjacent substituents and between the substituents and the pyrazine ring. The two 4-methylphenyl groups will likely be twisted out of the plane of the pyrazine ring to minimize steric repulsion.
Studies on related alkyl-substituted pyrazines have shown that the conformational preferences can differ from those of similarly substituted benzenes due to interactions with the ring nitrogen atoms. dtic.milcolostate.edu For this compound, computational modeling would be a valuable tool to predict the most stable conformation, taking into account the torsional angles between the pyrazine ring and the two aryl substituents.
Torsional Motion and Rotational Barriers
The rotation of the 4-methylphenyl groups around the C-C bonds connecting them to the pyrazine ring is a key aspect of the conformational dynamics of this compound. This torsional motion is not free and is associated with a rotational energy barrier. The height of this barrier is influenced by the steric hindrance between the ortho-hydrogens of the phenyl rings and the pyrazine ring, as well as the chlorine atom at the 5-position.
In related systems like biphenyls, rotational barriers have been extensively studied and are known to be dependent on the size and nature of the ortho-substituents. rsc.org For 2,3-diarylpyrazines, the rotational barriers would be expected to be significant, leading to hindered rotation at room temperature. This could potentially give rise to atropisomerism if the rotational barrier is high enough to allow for the isolation of distinct, non-interconverting rotational isomers.
Table 2: Representative Rotational Barriers in Aryl Systems
| Compound | Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| Biphenyl | ~6.0 | Experimental | rsc.org |
| 2,2'-Difluorobiphenyl | ~15-20 | Computational | researchgate.net |
Intramolecular Interactions Affecting Conformation
The conformation of this compound is influenced by various intramolecular interactions. The lone pair electrons on the nitrogen atoms of the pyrazine ring can engage in stabilizing or destabilizing interactions with the substituents. For instance, in alkyl-substituted pyrazines, hydrogen bonding between the α-hydrogens of the alkyl group and the adjacent nitrogen lone pair can influence the preferred conformation. dtic.mil
In this compound, the chlorine atom at the 5-position introduces an additional electronic and steric factor. There may be weak non-covalent interactions, such as halogen bonds, between the chlorine atom and the adjacent 4-methylphenyl group, which could further stabilize a particular conformation. nih.gov The π-systems of the pyrazine and phenyl rings can also engage in π-π stacking interactions, although these are more commonly observed in intermolecular arrangements.
Conformational Flexibility in Oligomers and Foldamers
While this compound is a single molecule, the principles of its conformational flexibility are relevant to the design of larger structures such as oligomers and foldamers. Pyrazine-containing units can be incorporated into polymer backbones to control their conformation. rsc.org For example, the use of pyrazine as a "conformational lock" in semiconducting polymers has been shown to improve backbone planarity and enhance charge transport properties. rsc.org
The defined conformational preferences of substituted pyrazines can be exploited to create predictable and stable secondary structures in foldamers, which are oligomers that adopt well-defined folded conformations. uni-muenchen.de The rigid nature of the pyrazine ring and the predictable orientation of its substituents make it a valuable building block for the construction of complex and functional supramolecular architectures.
Computational Chemistry and Theoretical Studies of 5 Chloro 2,3 Bis 4 Methylphenyl Pyrazine and Pyrazine Derivatives
Electronic Structure Calculations
Electronic structure calculations are the cornerstone of modern computational chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) has become a widely used method for studying pyrazine (B50134) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net The B3LYP hybrid functional is frequently employed to investigate the electronic and structural properties of these molecules. mostwiedzy.plresearchgate.net DFT calculations are applied to determine a range of properties, including optimized molecular geometries, total energies, and electronic states. researchgate.net
For halogenated pyrazines, DFT has been used to calculate vertical electron affinities and potential energy curves to describe processes like dissociative electron attachment. mostwiedzy.plbohrium.com Such studies have found that for chloro- and bromo-substituted pyrazines, the inclusion of diffuse functions in the basis set is crucial for obtaining results that agree with experimental data. mostwiedzy.pl Furthermore, DFT is used to calculate properties relevant to material science applications, such as corrosion inhibition, by determining parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, energy gap (ΔE), dipole moment (µ), and the fraction of electrons transferred (ΔN) from the inhibitor to a metal surface. researchgate.net
While DFT is a powerful tool, certain complex electronic phenomena, particularly those involving excited states, often require more sophisticated ab initio methods. The theoretical study of the excited states of pyrazine is known to be challenging due to the potential for artificial mixing between valence and Rydberg excited states. researchgate.net To address this, high-level ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2) are employed. researchgate.netresearchgate.net These methods provide a more accurate description of electron correlation and are essential for correctly assigning the electronic spectra of pyrazine. researchgate.netscilit.com
For larger and more complex pyrazine derivatives, such as 5-Chloro-2,3-bis(4-methylphenyl)pyrazine, ab initio and even DFT calculations can become computationally prohibitive. In such cases, semi-empirical methods like Austin Model 1 (AM1) or PM3 offer a viable alternative. nih.gov These methods use parameters derived from experimental data to simplify calculations, making them significantly faster, which is advantageous for studying intricate molecular systems. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org In the context of pyrazine derivatives, FMO analysis provides critical insights into their electronic behavior and reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In studies of pyrazine derivatives as corrosion inhibitors, a higher EHOMO value suggests a greater tendency to donate electrons to the empty d-orbitals of a metal, enhancing inhibition efficiency. researchgate.net The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For instance, in many pyrazine derivatives, the HOMO and LUMO densities are distributed across the entire π-electron system of the pyrazine ring and its substituents. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by describing electron density in terms of localized bonds and lone pairs. This method is used to elucidate intramolecular charge transfer (ICT), donor-acceptor interactions, and the delocalization of electron density within pyrazine derivatives. chemrxiv.orgrsc.org By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations quantify the stabilization energy E(2) associated with these interactions. A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization. rsc.org
The study of radical ions (cations and anions) of pyrazines provides fundamental information about their electronic structure and reactivity. When a neutral molecule loses or gains an electron, the resulting unpaired electron is distributed throughout the molecule. This distribution is known as the spin density. nih.gov The spin density can be calculated computationally and is essential for interpreting experimental results from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org
Theoretical calculations show that for pyrazine radical cations, the nature of the substituents determines whether the singly occupied molecular orbital (SOMO) is of n(σ) or π character. rsc.org For pyrazine and its simple methyl derivatives, the unpaired electron primarily resides in a non-bonding σ-orbital localized on the nitrogen atoms. However, substitution with strong π-donating groups can cause the SOMO to switch to a π-orbital, delocalizing the spin density over the entire ring system. rsc.org The distribution of spin density is governed by two main effects: spin delocalization, which spreads positive spin density through the SOMO, and spin polarization, an exchange effect that can induce negative spin density on adjacent atoms. nih.gov Computational modeling of spin density is critical for understanding the magnetic properties and reactivity of these open-shell species. nsf.govresearchgate.net
Theoretical calculations are instrumental in interpreting the UV-Vis electronic absorption spectra of pyrazine derivatives. The spectra arise from electronic transitions from the ground state to various excited states. For pyrazines, the two main types of transitions observed in the near-UV region are the n→π* (promotion of an electron from a non-bonding nitrogen lone pair orbital to an antibonding π* orbital) and π→π* transitions. montana.edu
Calculating the energies of these transitions, known as vertical excitation energies, allows for the assignment of experimental absorption bands. Time-dependent DFT (TD-DFT) is a common method for this purpose, though for pyrazine, higher-level methods like Equation-of-Motion Coupled-Cluster (EOM-CC) or CASPT2 are often needed for higher accuracy. researchgate.net These calculations can predict the transition energies, oscillator strengths (which relate to peak intensity), and the nature of the excited states involved. scilit.com For the parent pyrazine molecule, computational studies have extensively mapped its excited state manifold, identifying low-lying singlet and triplet n→π* and π→π* states. researchgate.netscilit.com
Molecular Geometry and Energetics
The geometry and energetic landscape of a molecule are fundamental to its chemical behavior. Computational methods, particularly DFT, are instrumental in determining optimized molecular structures and assessing the relative stability of different conformations.
Optimized Geometries (Bond lengths, angles)
Theoretical calculations on pyrazine and its derivatives consistently show good agreement between computed and experimentally determined geometric parameters. For the parent pyrazine molecule, DFT calculations accurately reproduce the planar, D2h symmetry structure.
In substituted pyrazines, such as 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, the introduction of chlorine atoms leads to predictable changes in the pyrazine ring's geometry. DFT calculations using the Becke3P86 functional and the 6-311G** basis set have been employed to determine the optimized geometries of these molecules. researchgate.net Generally, the substitution of a hydrogen atom with a more electronegative and larger chlorine atom is expected to slightly elongate the C-Cl bond compared to a C-H bond and induce minor perturbations in the bond angles of the pyrazine ring to accommodate the substituent.
For 2,3-diarylpyrazine derivatives, a key geometric parameter is the dihedral angle between the pyrazine ring and the appended aryl rings. This angle is influenced by steric hindrance between the ortho-hydrogens of the aryl groups and the substituents on the pyrazine ring. In the case of this compound, steric interactions would likely cause the two 4-methylphenyl rings to be twisted out of the plane of the pyrazine ring. This twisting is a common feature in related 2,3-diaryl-substituted heterocyclic systems to alleviate steric strain.
While specific bond lengths and angles for this compound are not available, representative calculated values for related structures provide a reasonable approximation.
Table 1: Representative Calculated Bond Lengths and Angles for Substituted Pyrazine and Related Molecules
| Parameter | Molecule | Method | Calculated Value |
|---|---|---|---|
| C-Cl Bond Length | 2-Chloropyrazine | B3LYP/6-311G** | ~1.74 Å |
| C-N Bond Length (avg) | Pyrazine | B3LYP/6-311G(d,p) | ~1.33 Å |
| C-C Bond Length (in ring) | Pyrazine | B3LYP/6-311G(d,p) | ~1.39 Å |
| C-N-C Bond Angle | Pyrazine | B3LYP/6-311G(d,p) | ~115.8° |
Note: The data in this table is illustrative and derived from computational studies on the indicated molecules, not this compound.
Relative Energies and Conformational Stability
The conformational landscape of 2,3-diarylpyrazines is primarily defined by the rotation of the aryl groups around the C-C bonds connecting them to the pyrazine core. The relative energies of different conformers are a balance between steric repulsion and electronic effects, such as conjugation. For this compound, the bulky 4-methylphenyl groups at the 2 and 3 positions, along with the chlorine atom at the 5 position, will create significant steric hindrance. This steric crowding is expected to result in a non-planar ground state geometry where the phenyl rings are rotated out of the pyrazine plane.
Computational studies on substituted bi-aryl systems often reveal multiple local energy minima corresponding to different rotational isomers (rotamers). The global minimum energy conformation will be the one that best minimizes these steric clashes. The barrier to rotation around the C-C bonds connecting the phenyl and pyrazine rings can also be calculated, providing insight into the molecule's conformational flexibility at different temperatures. In similar sterically hindered bi-aryl compounds, these rotational barriers are typically found to be on the order of several kcal/mol.
Vibrational Analysis (FT-IR, Raman spectra simulation)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. mdpi.com
For pyrazine and its derivatives, characteristic vibrational modes include:
C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Ring stretching: A series of bands in the 1000-1600 cm⁻¹ region are characteristic of the pyrazine ring stretching vibrations. researchgate.net
C-Cl stretching: The C-Cl stretching vibration is expected to appear at lower frequencies, typically in the range of 600-800 cm⁻¹.
Ring breathing modes: These are collective vibrations of the entire ring system and are often strong in the Raman spectra. researchgate.net
The substitution pattern of this compound will influence the positions and intensities of these bands. The presence of the two 4-methylphenyl groups will introduce additional vibrational modes, such as the C-H stretching and bending modes of the phenyl rings and the methyl groups. The chlorine substituent will also have a characteristic C-Cl stretching mode. Simulated spectra for related chlorinated pyrazines show that the introduction of chlorine affects the frequencies and intensities of the ring vibrations. researchgate.net
Table 2: Representative Calculated Vibrational Frequencies for Substituted Pyrazines
| Vibrational Mode | Molecule | Method | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| Pyrazine Ring Stretching | 2-Chloropyrazine | B3LYP/6-311G** | 1563, 1533, 1210, 1167, 1128, 1042 |
| Ring Breathing | 2-Chloropyrazine | B3LYP/6-311G** | 1049 |
Note: The data in this table is illustrative and derived from computational studies on the indicated molecules, not this compound.
Spectroscopic Property Predictions
Beyond vibrational spectra, computational chemistry can predict a range of other spectroscopic properties, providing deeper insight into the electronic structure and potential applications of molecules.
Nuclear Magnetic Resonance (NMR) Spectra Simulation
NMR spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. While no specific simulated NMR data for this compound has been found, studies on related heterocyclic compounds demonstrate the utility of this approach.
For this compound, we would expect the following general features in its simulated NMR spectra:
¹H NMR: Signals corresponding to the protons on the pyrazine ring, the two distinct sets of protons on the 4-methylphenyl rings, and the methyl group protons. The chemical shifts would be influenced by the electronic environment created by the nitrogen atoms, the chlorine atom, and the steric compression between the rings.
¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbons of the pyrazine ring will have characteristic shifts, with the carbon atom bonded to the chlorine atom being significantly affected. The carbons of the 4-methylphenyl groups will also show distinct signals.
Computational studies on similar molecules have shown that calculated chemical shifts are often in good agreement with experimental values, typically within a few tenths of a ppm for ¹H and a few ppm for ¹³C.
Hyperpolarizability and Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large nonlinear optical (NLO) responses, making them of interest for applications in photonics and optoelectronics. Computational methods are crucial for predicting the NLO properties of new materials. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively.
DFT calculations can be used to compute the static and frequency-dependent hyperpolarizabilities. For related donor-acceptor pyrazine derivatives, theoretical studies have demonstrated that strategic placement of substituents can significantly enhance the NLO response. rsc.org For instance, creating a "push-pull" system across the pyrazine core can lead to large β values. While this compound does not have a classic strong push-pull architecture, the asymmetry introduced by the chlorine atom and the polarizability of the large π-system could still result in interesting NLO properties.
Table 3: Representative Calculated NLO Properties for Pyrazine Derivatives
| Compound Family | Property | Method | Representative Value (esu) |
|---|---|---|---|
| Donor-Acceptor Pyrazines | Second-order hyperpolarizability (γ) | DFT | 7.93 x 10⁻³³ |
Note: The data in this table is illustrative and derived from computational studies on the indicated molecular families, not this compound. rsc.orgrsc.org
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are critical for mapping out the energetic landscapes of chemical reactions, allowing researchers to understand the step-by-step transformations that molecules undergo.
The study of reaction mechanisms hinges on identifying and characterizing transition states—the highest energy points along a reaction pathway that connect reactants to products. Density Functional Theory (DFT) is a primary tool for this purpose. For pyrazine derivatives, transition state analysis is used to understand mechanisms like nucleophilic substitution, cycloadditions, and formation pathways.
For instance, in the synthesis of pyrazine rings, computational models can predict the most likely sequence of events, such as addition-dehydration steps. researchgate.net DFT calculations on halo-derivatives of pyrazine and pyridine (B92270) have been used to determine potential energy curves for processes like dissociative electron attachment. mostwiedzy.pl These calculations reveal that while the potential energy curves for the halogen bond in some halopyridines are almost repulsive, halopyrazine anions may require a small activation energy for dissociation, indicating a metastable intermediate. mostwiedzy.pl This highlights how substituents on the pyrazine ring can fundamentally alter reaction barriers and mechanisms. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed, revealing the kinetic feasibility of a proposed mechanism.
The interaction of molecules with light is governed by complex quantum phenomena. Quantum dynamics simulations are essential for understanding the photophysical and photochemical behavior of pyrazine and its derivatives, particularly their remarkable photostability. rsc.orgresearchgate.net These studies investigate the fate of a molecule after it absorbs a photon and is promoted to an excited electronic state.
For the parent pyrazine molecule, research has shown that after excitation to the bright S₂ (ππ) state, it undergoes an extremely rapid, sub-100 femtosecond radiationless decay back to the ground state. rsc.orgresearchgate.net This ultrafast internal conversion is mediated by conical intersections—points where potential energy surfaces of different electronic states cross. Quantum dynamics calculations, using methods like the multi-configuration time-dependent Hartree (MCTDH), have been instrumental in modeling this process. rsc.orgresearchgate.net These simulations have elucidated a complex mechanism involving decay from the initially excited B₂ᵤ(ππ) state to both the B₃ᵤ(nπ) and Aᵤ(nπ) states within approximately 20 femtoseconds, followed by a slower decay from the Aᵤ(nπ*) state to the ground state. rsc.orgresearchgate.net Such calculations are vital for designing pyrazine derivatives with specific photophysical properties, for example, in the context of organic light-emitting devices (OLEDs) or photocatalysis.
| Process | Timescale (approx.) | Computational Method | Reference |
| Decay from B₂ᵤ(ππ) to B₃ᵤ(nπ)/Aᵤ(nπ) | ~20 fs | MCTDH | rsc.org |
| Radiationless decay from Aᵤ(nπ) | Longer timescale | MCTDH | rsc.org |
Structure-Property Relationship Studies
Understanding how a molecule's structure dictates its properties and activities is a central goal of chemical research. Computational models are key to establishing these relationships quantitatively.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a specific property. nih.gov For pyrazine derivatives, QSAR studies have been successfully applied to predict activities ranging from antiproliferative effects to olfactive thresholds. nih.govijournalse.org
In a typical QSAR study, a set of molecules with known activities is used. For each molecule, a series of numerical descriptors representing its physicochemical properties (e.g., electronic, geometric, topological) are calculated using computational methods like DFT. nih.govijournalse.orgsemanticscholar.org Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a mathematical model linking these descriptors to the observed activity. nih.govsemanticscholar.org For example, a QSAR study on pyrazine derivatives as antiproliferative agents found a high correlation between experimental and predicted activity, with ANN models showing superior performance over MLR. nih.govsemanticscholar.org These models not only predict the activity of new, unsynthesized compounds but also provide insight into the structural features that are most important for the desired activity.
| Application Area | Molecular Descriptors Used | Statistical Methods | Reference(s) |
| Antiproliferative Activity | NBO charges, dipole moment, heats of formation, HOMO/LUMO | MLR, ANN | nih.gov, semanticscholar.org |
| Olfactive Thresholds | Electrostatic and geometrical descriptors | PCA, MLR, PLS | |
| Bruton's Tyrosine Kinase (BTK) Inhibition | Steric and hydrophobic field-based descriptors | 3D-QSAR | scienceopen.com |
The distribution of electrons within a molecule, described by its electronic structure, is the fundamental determinant of its chemical reactivity. mdpi.com Computational quantum chemistry allows for the detailed calculation of electronic properties and their correlation with observable chemical behavior. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability and chemical reactivity. semanticscholar.org
For pyrazine derivatives, studies have shown that substituents significantly alter the electronic landscape. thieme-connect.deacs.org Electron-donating groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the energy of the LUMO, making it more reactive towards nucleophiles. thieme-connect.de DFT calculations have been used to study the electronic structure of various pyrazine derivatives, correlating properties like NBO (natural bond orbital) charges and dipole moments with their reactivity and potential biological activity. nih.govsemanticscholar.org For instance, the delocalization of the π-electron system, which can be quantified computationally, is essential for the aromaticity and stability of the pyrazine ring. semanticscholar.org These correlations are foundational for the rational design of new pyrazine-based materials and therapeutic agents. msstate.edu
The Molecular Electrostatic Potential (MEP) is a real physical property that describes the interaction energy of a positive point charge with the electron cloud of a molecule. nih.govresearchgate.net It is mapped onto the molecule's surface to visualize electron-rich and electron-poor regions, providing a powerful tool for predicting and interpreting chemical reactivity. researchgate.netchemrxiv.org
For pyrazine derivatives, the MEP map typically shows regions of negative potential (colored red) around the two nitrogen atoms due to their lone pairs of electrons, identifying them as sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, regions of positive potential (colored blue) are often found over the hydrogen atoms. Computational studies use MEP analysis to understand intermolecular interactions and as a source of descriptors for QSAR models. nih.gov For example, in a study of substituted amides of pyrazine-2-carboxylic acids, MEP-derived quantities such as the minimum and maximum surface potentials (Vs,min, Vs,max) and the average positive potential (V̅s⁺) were successfully correlated with the compounds' cytotoxic activities. nih.gov This demonstrates how MEP provides a detailed, visual guide to the reactive behavior of molecules like this compound. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their interactions with the environment. For pyrazine derivatives, MD simulations provide critical insights into their structural dynamics, conformational stability, and binding mechanisms with biological targets, complementing static computational methods like molecular docking. researchgate.neteurasianjournals.com These simulations model the atomic movements over time by numerically solving Newton's equations of motion, offering a dynamic perspective on molecular interactions that is crucial for drug design and materials science. eurasianjournals.com
Research on various pyrazine derivatives has utilized MD simulations to elucidate their interaction and binding kinetics with proteins such as Human Serum Albumin (HSA), a key transport protein in the circulatory system. researchgate.net Such studies are vital for understanding the pharmacokinetics of pyrazine-based compounds. For instance, MD simulations have demonstrated that the binding of substituted pyrazines can enhance the stability of HSA. researchgate.net The stability of the resulting protein-ligand complex is a key determinant of the compound's efficacy and distribution in vivo.
In a study investigating the interaction of four different pyrazine derivatives with HSA, MD simulations were performed to analyze the stability of the complexes. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone was monitored over the simulation time to assess conformational changes upon ligand binding. A lower and more stable RMSD value for the complex compared to the free protein indicates that the ligand binding confers stability. The results showed that hydrophobic forces were the primary drivers for the binding of pyrazines to HSA. researchgate.net
The table below illustrates typical data obtained from MD simulations of pyrazine derivatives complexed with a target protein, showcasing parameters used to evaluate binding stability.
| Pyrazine Derivative | Average RMSD (nm) of Protein Backbone | Radius of Gyration (Rg) (nm) | Solvent Accessible Surface Area (SASA) (nm²) |
| Protein-Ligand Complex 1 | 0.25 ± 0.03 | 2.70 ± 0.02 | 145.5 ± 2.1 |
| Protein-Ligand Complex 2 | 0.28 ± 0.04 | 2.72 ± 0.03 | 148.2 ± 2.5 |
| Free Protein | 0.35 ± 0.05 | 2.75 ± 0.04 | 155.0 ± 3.0 |
Note: This table is a representative example based on findings for pyrazine derivatives and does not represent specific data for this compound.
Furthermore, MD simulations are instrumental in refining the binding poses of ligands obtained from molecular docking. nih.gov While docking provides a static snapshot of the most likely binding mode, MD simulations explore the conformational landscape of the ligand within the active site, assessing the stability of key interactions over time. nih.gov For example, simulations can track the persistence of hydrogen bonds and hydrophobic contacts between a pyrazine derivative and the amino acid residues of its target, confirming the validity of the docked conformation. nih.gov
Beyond protein-ligand interactions, MD simulations have been applied to study the fundamental photophysical processes of the pyrazine molecule itself. researchgate.netresearchgate.net These studies investigate the molecular dynamics following electronic excitation, providing insights into the ultrafast non-adiabatic processes and radiationless decay mechanisms that are critical for understanding the photostability of pyrazine and its derivatives. researchgate.netrsc.org
While specific MD simulation studies on this compound are not extensively available in the public literature, the established methodologies applied to other pyrazine derivatives provide a robust framework for future computational investigations into its dynamic behavior and potential biological interactions.
Coordination Chemistry and Catalytic Applications of Pyrazine Derivatives
Pyrazine (B50134) as a Ligand in Metal Complexes
Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that serve as versatile ligands in coordination chemistry. tandfonline.comrsc.org The pyrazine scaffold is found in numerous biologically active compounds and functional materials. nih.govrsc.org The presence of two nitrogen atoms in a 1,4-arrangement within the six-membered aromatic ring dictates its coordination behavior. These nitrogen atoms possess lone pairs of electrons that can be donated to metal centers, allowing pyrazine to function as a ligand. Depending on the steric and electronic environment, pyrazine derivatives can coordinate to a metal center in a monodentate fashion through one nitrogen atom or, more commonly, act as a bridging ligand connecting two metal centers. researchgate.netuky.edu
Bidentate Ligand Properties
The defining characteristic of pyrazine as a ligand is its ability to act as a bidentate bridge between two metal ions. researchgate.netglobethesis.com This bridging capability facilitates the self-assembly of polynuclear coordination compounds, including dimers, linear chains, and two- or three-dimensional networks. uky.edunih.govacs.org In the case of 5-Chloro-2,3-bis(4-methylphenyl)pyrazine, the two nitrogen atoms are electronically distinct due to the substitution pattern. However, both are available for coordination. The large 4-methylphenyl (tolyl) groups at the 2 and 3 positions, along with the chloro group at the 5 position, would impose significant steric constraints, influencing the geometry of the resulting metal complex and potentially favoring specific coordination arrangements. The ligand N′-benzylidenepyrazine-2-carbohydrazonamide, for example, acts as a bidentate ligand, coordinating through an azomethine nitrogen and a pyrazine ring nitrogen atom. nih.govmdpi.com
Pyrazine as an Electron Acceptor (π-acceptor character)
The pyrazine ring is significantly more electron-deficient than its pyridine (B92270) analogue, which imparts strong π-acceptor (or π-acidic) character. acs.orgrsc.org This property is a result of the presence of the second nitrogen atom, which lowers the energy of the ligand's π* orbitals. The lowest-energy π–π* transition in pyrazine is approximately 0.95 eV smaller than in pyridine. rsc.org This enhanced π-acidity allows pyrazine ligands to effectively accept electron density from the d-orbitals of a metal center via back-bonding. This interaction is crucial for stabilizing metal complexes, particularly those with electron-rich or low-valent metal centers. The strong back-bonding is evident in spectroscopic data, such as the shift of CO stretching frequencies to higher wavenumbers in carbonyl complexes, indicating reduced electron density on the metal. acs.org
| Compound | νCO Stretching Frequencies (cm-1) |
| (iPrPDI)Fe(CO)2 (Pyridine-based) | 1946, 1888 |
| (PPzDI)Fe(CO)2 (Pyrazine-based) | 1967, 1904 |
| [(PPzDI-Me)Fe(CO)2]+ (N-methylated Pyrazine) | 1999, 1938 |
This table demonstrates the effect of ligand π-acidity on the CO stretching frequencies in iron carbonyl complexes. The shift to higher frequencies in the pyrazine-based complexes compared to the pyridine analogue indicates stronger π-acceptance by the pyrazine ligand, which reduces metal-to-CO back-bonding. Data sourced from acs.org.
Design of Pyrazine-Containing Pincer Ligands
The pyrazine nucleus has been successfully incorporated into the backbone of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. nih.govacs.org A notable example is the PNzP pincer ligand, 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine, which coordinates to a metal via two phosphine (B1218219) arms and one of the pyrazine nitrogen atoms. nih.govacs.orgelsevierpure.com The uncoordinated nitrogen atom on the pyrazine backbone offers a site for further reactivity, such as protonation, alkylation, or coordination to another metal center, which can modulate the electronic properties and catalytic activity of the complex. rsc.orgnih.gov These pyrazine-based pincer complexes have shown promise in catalysis, including the hydrogenation of CO2. nih.govacs.orgelsevierpure.com The dearomatization of the pyrazine ring can be involved in metal-ligand cooperation (MLC) mechanisms for substrate activation. nih.gov
Pyrazine-Bridged Binuclear Metal Complexes
The ability of pyrazine and its derivatives to bridge two metal centers is fundamental to the construction of binuclear and polynuclear complexes. mdpi.comacs.org Ligands like 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) contain two distinct tridentate coordination sites and are widely used to create well-defined, bridged assemblies of transition metals and lanthanides. acs.orgnih.govnih.gov The pyrazine bridge is not merely a passive linker; its π-system facilitates electronic communication between the connected metal centers. The extent of this metal-metal coupling is a key feature that influences the electronic, magnetic, and optical properties of the resulting complex. nih.gov For this compound, its two nitrogen atoms could bridge two metal centers, with the electronic interaction between them being mediated by the substituted pyrazine core.
Redox Properties of Metal-Pyrazine Complexes
Metal complexes containing pyrazine ligands often exhibit rich redox chemistry, where both the metal and the ligand can be active participants in electron transfer processes. acs.orgberkeley.edu The strong electron-accepting nature of the pyrazine ring makes it susceptible to reduction. mdpi.comacs.org This redox activity is crucial for applications in catalysis and the development of molecular materials with interesting electronic properties. berkeley.edu
Metal- and Ligand-Centered Reduction Potentials
In metal-pyrazine complexes, electrochemical reduction can be either metal-centered or ligand-centered. acs.orgresearchgate.net The high π-acidity of the pyrazine ligand often results in its π* orbitals being energetically accessible, allowing them to accept electrons. Consequently, the first reduction of a complex may occur on the pyrazine ligand rather than the metal center, forming a ligand radical anion. acs.orgberkeley.edu This contrasts with many pyridine-based systems where reduction is more typically metal-centered or occurs on other parts of the ligand framework. acs.org
Cyclic voltammetry studies on iron complexes with bis(imino)pyrazine ligands have shown that the reduction wave is ligand-based, while the oxidation is metal-based. acs.org Furthermore, replacing a pyridine core with a pyrazine core in these complexes leads to a significant anodic shift in both the metal-based oxidation and ligand-based reduction potentials, highlighting the powerful electron-withdrawing effect of the pyrazine ring. acs.org
| Compound | Oxidation Ep (V vs Fc) | Reduction Ep (V vs Fc) | Assignment |
| (iPrPDI)Fe(CO)2 (Pyridine-based) | -0.49 | -2.46 | Oxidation: Fe0 to FeI; Reduction: Ligand to Ligand•– |
| (PPzDI)Fe(CO)2 (Pyrazine-based) | -0.23 | -2.28 | Oxidation: Fe0 to FeI; Reduction: Ligand to Ligand•– |
This table compares the redox potentials of an iron complex with a pyridine-diimine (PDI) ligand to its pyrazine-diimine (PPzDI) analogue. The anodic shift (to less negative/more positive potentials) for the pyrazine complex demonstrates its greater π-acidity, making both oxidation of the metal and reduction of the ligand more difficult. Data sourced from acs.org.
Electronic Coupling Between Metal Centers via Pyrazine Bridge
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-position, serves as an effective bridging ligand in multinuclear coordination complexes. Its π-system facilitates electronic communication, or electronic coupling, between metal centers. This interaction is crucial for understanding and developing materials with interesting electronic and magnetic properties, including molecular wires and systems for artificial photosynthesis.
The degree of electronic coupling across a pyrazine bridge is influenced by several factors, including the nature of the metal ions, the auxiliary ligands attached to the metals, and the electronic properties of the pyrazinic ligand itself. Substituents on the pyrazine ring can modulate its electron-donating or -withdrawing character, thereby tuning the extent of metal-metal communication.
While direct studies on the electronic coupling properties of this compound are not extensively documented in the reviewed literature, research on analogous systems provides valuable insights. For instance, the study of 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes has demonstrated that the nature of the pyrazine-type bridge significantly impacts metal-metal communication. researchgate.net In bimetallic complexes, the separation of the two Ru(III)/Ru(II) couples in cyclic voltammetry is a direct measure of the electronic coupling. researchgate.net For this compound, the presence of the electron-withdrawing chloro group and the bulky, electron-donating tolyl groups would be expected to create a unique electronic environment that influences the energy of the pyrazine's molecular orbitals involved in the coupling mechanism.
Table 1: Factors Influencing Electronic Coupling via Pyrazine Bridges
| Factor | Influence on Electronic Coupling |
|---|---|
| Metal Ion Identity | The nature of the d-orbitals of the metal affects the overlap with the pyrazine π-system. |
| Auxiliary Ligands | Can alter the redox potential of the metal centers, influencing the energy match with the bridging ligand's orbitals. |
| Pyrazine Substituents | Electron-withdrawing groups can lower the energy of the pyrazine's LUMO, potentially enhancing coupling with metal d-orbitals of appropriate energy. Electron-donating groups can raise the HOMO energy. |
Application in Homogeneous Catalysis
Pyrazine-containing ligands have been employed in a variety of homogeneous catalytic reactions. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the electronic and steric properties of the ligand can be tuned by substituents to influence the catalytic activity and selectivity.
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands have gained prominence. researchgate.net Pyrazine derivatives can be incorporated into ligand scaffolds to create a specific steric and electronic environment around a metal catalyst.
There is a lack of specific research on the application of this compound in asymmetric catalysis. However, the general principles of ligand design suggest that its bulky bis(4-methylphenyl) substituents would create a sterically demanding chiral pocket if the molecule were to adopt a non-planar conformation upon coordination or if chiral centers were introduced into the tolyl groups. The chloro substituent would also influence the electronic properties of the coordinated metal center.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyrazines in these reactions is of significant interest for the synthesis of functionalized heterocyclic compounds.
The chlorine atom in this compound makes it a potential substrate for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide. The Suzuki-Miyaura cross-coupling of 2-chloropyrazines with arylboronic acids has been successfully demonstrated using novel palladium(II) ONO pincer complexes, showing excellent catalytic activity. researchgate.net This suggests that this compound could similarly undergo coupling with various boronic acids to introduce a wide range of substituents at the 5-position. researchgate.netnih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org While specific studies on this compound are not available, the reactivity of other chloro-heterocycles in Heck reactions suggests its potential utility. organic-chemistry.orgmdpi.comnih.govmdpi.com The reaction conditions would likely require a suitable palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The chloro atom in 5-chloropyrazole-4-aldehydes has been shown to be sufficiently activated for Sonogashira-type cross-coupling reactions, indicating that this compound could also be a viable substrate for coupling with terminal alkynes. researchgate.netnih.govorganic-chemistry.orglibretexts.org
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-2,3-bis(4-methylphenyl)pyrazine |
| Heck | Alkene | 5-Alkenyl-2,3-bis(4-methylphenyl)pyrazine |
| Sonogashira | Terminal alkyne | 5-Alkynyl-2,3-bis(4-methylphenyl)pyrazine |
The development of catalysts for the hydrogen evolution reaction (HER), or proton reduction, is a key area of research in renewable energy. Molecular catalysts, often based on transition metals coordinated to organic ligands, are of great interest. While there is no specific information available on the use of this compound in this context, pyrazine-containing ligands have been explored in the design of electrocatalysts. For instance, Co(II) metal-organic frameworks (MOFs) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been investigated as precursors for efficient electrocatalysts for the oxygen reduction reaction, a related process. rsc.org The nitrogen atoms in the pyrazine ring can act as proton relays, and the electronic properties of the ligand can influence the catalytic activity of the metal center.
Coordination Chemistry in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas and tunable pore environments make them promising for applications in gas storage, separation, and catalysis.
Pyrazine and its derivatives are excellent building blocks for MOFs due to their ability to bridge metal centers. The two nitrogen atoms of the pyrazine ring can coordinate to different metal ions, leading to the formation of one-, two-, or three-dimensional networks. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine |
| 2,4,6-tris(4-pyridyl)-1,3,5-triazine |
| Ruthenium(II) |
| Palladium(II) |
Adsorption Mechanisms Involving Pyrazine Nitrogen Atoms
The electronic structure of the pyrazine ring, characterized by its aromaticity and the presence of two nitrogen atoms, dictates its interaction with surfaces. These nitrogen atoms act as Lewis bases, readily donating their lone pair electrons to form dative bonds with Lewis acidic sites on a substrate. The nature of this interaction is influenced by several factors, including the chemical composition of the surface, the presence and nature of substituents on the pyrazine ring, and the experimental conditions such as temperature and coverage.
Theoretical studies, particularly those employing density-functional theory (DFT), have provided significant insights into the adsorption geometries and energetics of pyrazine on various surfaces, such as silicon. These studies often reveal multiple possible adsorption configurations. For instance, an "end-on" configuration involves one nitrogen atom bonding directly to a surface atom, causing the pyrazine ring to be oriented in an upright position relative to the surface. rsc.org In contrast, a "flat-lying" or "cross-row" configuration may involve interactions with both nitrogen atoms or a combination of nitrogen and carbon atoms, leading to the molecule lying parallel to the surface. rsc.org The relative stability of these configurations is a delicate balance of factors including the strength of the N-surface bond, van der Waals interactions between the molecule and the surface, and intermolecular interactions at higher coverages. rsc.org
The interaction between the pyrazine nitrogen atoms and a surface can be characterized by analyzing the projected density of states (PDOS). Upon adsorption, the molecular orbitals of the pyrazine derivative will interact with the electronic states of the surface. For an "end-on" configuration, the N-surface dative bonding typically results in a noticeable change in the PDOS associated with the bonding nitrogen atom. rsc.org In cases where the aromaticity of the pyrazine ring is disrupted upon adsorption, more significant changes across the molecular orbitals would be observed. rsc.org
The table below summarizes the key adsorption configurations and influencing factors for pyrazine derivatives, which can be extrapolated to understand the potential behavior of this compound.
| Adsorption Configuration | Description | Key Influencing Factors |
| End-on | One nitrogen atom bonds to a surface atom, with the pyrazine ring oriented upright. | Steric hindrance from bulky substituents, specific surface site availability. |
| Flat-lying (Cross-row) | The pyrazine ring lies parallel to the surface, potentially involving both nitrogen atoms in bonding. | van der Waals interactions, intermolecular forces at high coverage, surface topography. |
It is important to note that the actual adsorption mechanism of this compound on any given surface would need to be determined through dedicated experimental and computational studies. However, the foundational principles established from the study of simpler pyrazine derivatives provide a robust framework for predicting and understanding its surface interactions.
Advanced Materials Science Applications of Pyrazine Based Compounds
Organic Electronic and Optoelectronic Materials
Extensive searches did not yield any studies focused on the application of 5-Chloro-2,3-bis(4-methylphenyl)pyrazine in organic electronic and optoelectronic materials. The subsequent subsections, therefore, reflect this absence of specific data.
Dye-Sensitized Solar Cells (DSSCs) and Organic Photosensitizers
There is no available research on the use of this compound as a photosensitizer in Dye-Sensitized Solar Cells. While other pyrazine (B50134) derivatives have been investigated for this purpose, with some showing potential as organic photosensitizers, no performance data, such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), or fill factor (FF), could be found for this specific compound. mdpi.comrsc.org
Luminescent Materials and Thermally Activated Delayed Fluorescence (TADF)
There is no information available in the scientific literature regarding the luminescent properties of this compound. Consequently, no data on its potential as a Thermally Activated Delayed Fluorescence (TADF) emitter, including photoluminescence quantum yield (PLQY), emission spectra, or singlet-triplet energy gap (ΔEST), could be located. nih.govresearchgate.netnih.govfrontiersin.org
Energy Storage Applications
No research articles or data were found that investigate the use of this compound in energy storage applications.
Organic Electrode Materials for Supercapacitors
A thorough search of scientific databases yielded no results for the application of this compound as an organic electrode material for supercapacitors. Therefore, no data on its specific capacitance, energy density, or power density is available.
Organic Electrode Materials for Batteries (e.g., Pyrazine N,N′-dioxide)
There is no published research on the use of this compound as an organic electrode material in batteries. While other pyrazine derivatives, such as those with catechol motifs or pyrazine N,N'-dioxides, have been explored for this purpose, no electrochemical performance data for the specified compound exists. researchgate.netmdpi.com
Electrochemical Kinetics and Stability in Energy Storage
The electrochemical landscape of pyrazine derivatives is of significant interest for energy storage technologies, particularly in the context of redox flow batteries. Although data on this compound is not available, studies on related pyrazine and quinoxaline (B1680401) derivatives offer valuable insights into the influence of functional groups on critical parameters like redox potential, electrochemical kinetics, and molecular stability. mdpi.com
The relatively low redox potential of the pyrazine ring makes it an attractive candidate for the negative electrolyte (negolyte) in flow batteries. mdpi.com However, the stability of the reduced state of these molecules presents a critical challenge for their practical application in energy storage. mdpi.com Research has shown that the introduction of various functional groups can significantly alter the physicochemical and electrochemical properties of the pristine pyrazine core. mdpi.com
A systematic study on substituted pyrazines revealed that electron-donating groups, such as the methyl groups present in the 4-methylphenyl substituents of the target compound, tend to negatively shift both the anodic and cathodic peaks. mdpi.com This indicates that these groups primarily affect the energy level of the pyrazine ring without significantly altering its kinetic behavior. mdpi.com Conversely, electron-withdrawing groups increase the molecule's potential. mdpi.com The presence of the chloro group on the pyrazine ring of this compound would be expected to have an electron-withdrawing effect, thus influencing its redox potential.
Furthermore, research on pyrazine-based polymers, such as PHATN (a polymer with redox-active centers based on multi-electron-deficient pyrazine sites), has demonstrated their potential as universal cathodes for sustainable rechargeable batteries, including sodium-ion batteries (NIBs), rechargeable magnesium batteries (RMBs), and rechargeable aluminum batteries (RABs). squarespace.com PHATN cathodes have shown fast reaction kinetics, exceptional cycling stability, and high energy density. squarespace.com For instance, in NIBs, a PHATN cathode delivered a capacity of 165 mAhg⁻¹ after 10,000 cycles at a current density of 2 Ag⁻¹ (5C). squarespace.com
Table 1: Electrochemical Performance of PHATN Cathode in NIBs
| Current Density | Capacity after 10,000 Cycles |
|---|---|
| 2 Ag⁻¹ (5C) | 165 mAhg⁻¹ |
This data highlights the high capacity and stability of pyrazine-based polymers in energy storage applications. squarespace.com
Framework Materials
The rigid and geometrically well-defined structure of the pyrazine ring makes it an excellent building block for the construction of porous framework materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs) for Gas Adsorption (e.g., Iodine, CO2)
While there is no specific research on the use of this compound in COFs, other pyrazine-based COFs have been developed and have shown significant promise for gas adsorption applications. The uniform channels, high porosity, and tunable skeletons of COFs make them ideal candidates for capturing gases like iodine and carbon dioxide. acs.org
For example, two pyrazine-based COFs, TFPPz–MPA–COF and TFPPz–BD(OMe)₂–COF, were synthesized through the condensation reaction of C₄ and C₂ axisymmetric monomers. Both of these COFs exhibited good crystallinity, well-defined pore structures, and excellent thermal and chemical stability. acs.org Their performance in gas adsorption was noteworthy:
Iodine Adsorption: TFPPz–MPA–COF and TFPPz–BD(OMe)₂–COF demonstrated high iodine adsorption capacities of up to 5.41 g g⁻¹ and 5.18 g g⁻¹ in iodine vapor, respectively. acs.org
CO₂ Uptake: These COFs also showed good CO₂ uptake capacities of 1.48 and 1.34 mmol g⁻¹ at 273 K, respectively. acs.org
Another study reported the synthesis of pyrazine-cored COFs, COF-H1 and COF-H2, from a tetratopic 2,3,5,6-tetrakis(4-aminophenyl)pyrazine linker. These COFs formed 2D microporous structures with high stability and exhibited CO₂ uptake capacities of 56.8 and 66.2 mg g⁻¹ at 273 K, respectively. bohrium.comrsc.org
The presence of nitrogen atoms in the pyrazine core of these COFs is believed to enhance their affinity for CO₂ and iodine. The bulky 4-methylphenyl groups in this compound could, in principle, be functionalized to create linkers for COF synthesis, with the potential for creating porous materials with specific gas adsorption properties.
Table 2: Gas Adsorption Capacities of Pyrazine-Based COFs
| COF Name | Iodine Adsorption (vapor) | CO₂ Uptake (273 K) |
|---|---|---|
| TFPPz–MPA–COF | 5.41 g g⁻¹ | 1.48 mmol g⁻¹ |
| TFPPz–BD(OMe)₂–COF | 5.18 g g⁻¹ | 1.34 mmol g⁻¹ |
| COF-H1 | Not Reported | 56.8 mg g⁻¹ |
This table summarizes the impressive gas adsorption performance of various pyrazine-based COFs. acs.orgbohrium.comrsc.org
Metal-Organic Frameworks (MOFs) for Selective Metal Removal
The selective capture of heavy metals from acidic solutions is a significant challenge in environmental remediation. Pyrazine-containing MOFs have been successfully synthesized for this purpose. Although this compound has not been directly used as a linker in MOFs, the pyrazine moiety itself has proven effective.
A notable example is pz-UiO-66, a zirconium-based MOF containing a pyrazine structure, which was designed for the efficient and selective removal of copper from strongly acidic solutions. researchgate.nethep.com.cn This material demonstrated the ability to selectively remove copper even at low pH values, a feat not commonly achieved by previously reported MOFs. researchgate.nethep.com.cn
The key to the performance of pz-UiO-66 is the coordination of the pyrazine nitrogen atoms with copper ions, which is the dominant mechanism for adsorption. researchgate.nethep.com.cn The material exhibited an excellent theoretical maximum copper uptake of 247 mg/g. researchgate.nethep.com.cn This work highlights the potential of incorporating pyrazine units into MOF structures to create materials with high selectivity and capacity for heavy metal capture, even in harsh chemical environments. hep.com.cn
Thermoelectric Materials and Energy Harvesting
Thermoelectric generators (TEGs) that can convert waste heat into useful electrical energy are a key area of materials research. Pyrazine-based compounds have been explored as components of organic redox couples in thermogalvanic cells, which are well-suited for wearable devices due to their non-toxic nature.
Pyrazine-Based Organic Redox Couples for Thermoelectric Generators
While there is no specific research on this compound for thermoelectric applications, a comparative analysis of pyrazine-based organic redox couples with different functional groups has been conducted. nih.gov This study used cyclic voltammetry at varying temperatures to assess the entropy changes, identifying 2,5-pyrazinedicarboxylic acid dihydrate (PDCA) as a particularly promising candidate. nih.gov
A thermoelectric generator was constructed using a PDCA-soaked hydrogel, which consisted of a double-network of poly(vinyl alcohol) and polyacrylamide. nih.gov A device made of 36 pieces of this hydrogel connected in series achieved a maximum power output of approximately 0.28 µW under a temperature gradient of 28.3 °C, sufficient to power a small light-emitting diode. nih.gov These findings underscore the significant potential of pyrazine-based TEGs for wearable electronics. nih.gov
Influence of Functional Groups on Ionic Seebeck Coefficient
The performance of a thermoelectric material is characterized by its Seebeck coefficient. The influence of functional groups on the ionic Seebeck coefficient of pyrazine compounds has been investigated using density functional theory to calculate the electrostatic potential. nih.gov
The study on various pyrazine-based organic redox couples found that the functional groups had a substantial impact on the entropy changes with temperature. nih.gov The champion device, utilizing PDCA, exhibited an impressive ionic Seebeck coefficient (Sᵢ) of 2.99 mV K⁻¹. nih.gov This device also showed an ionic conductivity of approximately 67.6 µS cm⁻¹ and a thermal conductivity of about 0.49 W m⁻¹ K⁻¹. nih.gov
The specific functional groups on this compound—a chloro group and two 4-methylphenyl groups—would undoubtedly influence its electrostatic potential and, consequently, its potential performance in a thermoelectric redox couple. The electron-withdrawing nature of the chlorine atom and the electron-donating and bulky nature of the methylphenyl groups would play a role in determining the entropy changes associated with its redox reactions.
Table 3: Thermoelectric Properties of a PDCA-Based Hydrogel
| Property | Value |
|---|---|
| Ionic Seebeck Coefficient (Sᵢ) | 2.99 mV K⁻¹ |
| Ionic Conductivity | ≈67.6 µS cm⁻¹ |
| Thermal Conductivity | ≈0.49 W m⁻¹ K⁻¹ |
This table showcases the promising thermoelectric properties achieved with a pyrazine-based organic redox couple. nih.gov
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the specific application of the chemical compound This compound in the field of sensors and sensing applications.
Research into pyrazine-based compounds for sensor technology is an active area of investigation. Generally, the pyrazine core is utilized for its electron-withdrawing properties and its ability to act as a complexing agent, which are desirable characteristics for the development of fluorescent and colorimetric sensors. Scientists have successfully synthesized various pyrazine derivatives that can detect metal ions and other analytes through changes in their optical properties, such as fluorescence enhancement or quenching.
However, studies detailing the synthesis, photophysical properties, and subsequent application of this compound as a sensor are not present in the reviewed literature. The specific influence of the chloro and bis(4-methylphenyl) substituents on the pyrazine core's sensing capabilities has not been reported.
Therefore, a detailed discussion on its use in sensors, including research findings and data tables as requested, cannot be provided at this time. This indicates a potential gap in the current body of scientific knowledge or that such research has not been made public.
Q & A
Q. What are the recommended synthesis and purification strategies for 5-Chloro-2,3-bis(4-methylphenyl)pyrazine?
Methodological Answer:
- Synthesis Routes : Begin with condensation reactions using substituted pyrazine precursors. For example, 2,3-bis(2-pyridyl)pyrazine derivatives can be synthesized via copper(II)-catalyzed condensation in methanol, as demonstrated in dinuclear coordination compound syntheses .
- Purification : Employ column chromatography with silica gel and validate purity via HPLC (≥98% purity, as per chromatographic standards) . Recrystallization in methanol or ethanol is recommended for high-yield isolation .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Elemental Analysis : Confirm empirical formula (e.g., C₁₈H₁₄ClN₂) via combustion analysis .
- Spectral Data : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm for methylphenyl groups) and chlorine substituents. IR spectroscopy can detect C-Cl stretching (~550–600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) matches theoretical mass .
Q. What key physicochemical properties influence experimental design?
Methodological Answer:
- Thermal Stability : Boiling point predictions (~499.6°C) suggest suitability for high-temperature reactions .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates solution-phase reactions .
- Basicity : Pyrazine’s lower basicity compared to pyridine (pKa ~0.6) impacts protonation in acidic conditions .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
- Safety : Avoid inhalation of dust; use fume hoods during synthesis. Static discharge precautions are critical due to aromatic nitro groups .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry for material science applications?
Methodological Answer:
- Coordination Polymers : React with transition metals (e.g., Cu(II), Cr(II)) to form redox-active frameworks. For example, CrCl₂(pyrazine)₂ exhibits ferrimagnetic ordering (Tc = 55 K) and high conductivity due to electron delocalization .
- Ligand Design : Optimize steric effects by substituting methylphenyl groups to modulate metal-ligand bond angles .
Q. What strategies are effective for evaluating its potential in medicinal chemistry?
Methodological Answer:
- Bioisosteric Replacement : Substitute chlorine with bioisosteres (e.g., trifluoromethyl) to enhance bioavailability, as seen in anticonvulsant pyrazole derivatives .
- In Vitro Assays : Test against disease-relevant targets (e.g., kinase inhibition) using SPR or fluorescence polarization assays. Cross-validate with molecular docking to prioritize analogs .
Q. What computational methods clarify its electronic and vibrational behavior?
Methodological Answer:
Q. How does this compound contribute to conductive or magnetic materials?
Methodological Answer:
- Redox Activity : Leverage pyrazine’s electron-accepting capacity to design 2D conductive polymers. Reduced pyrazine ligands in Cr(II) complexes show σ-conductivity (~10 S/cm) .
- Spin Coupling : Study magnetic interactions via SQUID magnetometry; Jahn-Teller distortions in Cu(II) complexes may enhance anisotropic behavior .
Q. What synthetic challenges arise in scaling up its derivatives, and how can they be addressed?
Methodological Answer:
Q. How to resolve spectral data contradictions in substituted analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
